1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine

Pharmaceutical Analysis Impurity Profiling Reference Standards

1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine (CAS 138564-61-1) is a chemically defined, process-specific impurity of the atypical antipsychotic olanzapine, formally designated as Olanzapine EP Impurity L or Olanzapine Ring-opening Impurity. Characterized by a molecular formula of C₁₇H₂₂N₄OS and a molecular weight of 330.45 g/mol, this compound is a consequence of a thienobenzodiazepine ring-opening side reaction during olanzapine synthesis.

Molecular Formula C17H22N4OS
Molecular Weight 330.4 g/mol
CAS No. 138564-61-1
Cat. No. B031971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine
CAS138564-61-1
Synonyms[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl](4-methyl-1-piperazinyl)methanone
Molecular FormulaC17H22N4OS
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)NC2=CC=CC=C2N)C(=O)N3CCN(CC3)C
InChIInChI=1S/C17H22N4OS/c1-12-11-13(17(22)21-9-7-20(2)8-10-21)16(23-12)19-15-6-4-3-5-14(15)18/h3-6,11,19H,7-10,18H2,1-2H3
InChIKeyNVVVXCDSGMPBCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine (CAS 138564-61-1): Olanzapine Ring-Opening Impurity Reference Standard


1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine (CAS 138564-61-1) is a chemically defined, process-specific impurity of the atypical antipsychotic olanzapine, formally designated as Olanzapine EP Impurity L or Olanzapine Ring-opening Impurity . Characterized by a molecular formula of C₁₇H₂₂N₄OS and a molecular weight of 330.45 g/mol, this compound is a consequence of a thienobenzodiazepine ring-opening side reaction during olanzapine synthesis . Unlike the parent drug, which acts as a dopamine D2 and serotonin 5-HT2 receptor antagonist, this impurity is pharmacologically distinct and is not intended for therapeutic use [1]. Its primary value is as a certified reference standard for analytical method development, method validation, and quality control in the manufacture of olanzapine, ensuring compliance with regulatory guidelines .

Why Generic Olanzapine Impurity Standards Cannot Replace the Ring-Opening Impurity (CAS 138564-61-1) in Regulatory Analysis


Substituting a generic olanzapine impurity standard for the specific ring-opening impurity (CAS 138564-61-1) is analytically and regulatorily untenable. This compound is not a generic degradation product but a structurally unique entity arising from a specific synthetic pathway side reaction [1]. Its distinct chemical identity—featuring an open thiophene ring and a unique ketone functionality—results in unique chromatographic behavior, including a specific relative retention time (RRT) and a characteristic mass spectrum, that is fundamentally different from other common olanzapine impurities like the lactam or N-oxide derivatives [2]. Accurate quantification for ICH Q3A/B compliance requires a reference standard with a certified purity and fully characterized spectral profile that matches exactly this structure; any other standard would lead to misidentification or inaccurate quantification, jeopardizing batch release decisions and regulatory filings [3].

Quantitative Evidence for Selecting Olanzapine Ring-Opening Impurity (CAS 138564-61-1) over Closest Analogs


Unique Structural Identity vs. Other Olanzapine EP Impurities

The primary differentiator for CAS 138564-61-1 is its unambiguous structural identity as Olanzapine EP Impurity L, a ring-opened analog, which is distinct from other named EP impurities such as Impurity A (5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile), Impurity B (thienobenzodiazepinone), and Impurity C (olanzapine N-oxide) . While impurities A, B, and C are formed through oxidation or synthetic precursor carryover, Impurity L is a product of thiophene ring opening during synthesis [1]. This structural divergence is verified by comprehensive characterization data, including ¹H NMR, ¹³C NMR, HRMS, and FT-IR, which are provided with the reference standard to ensure unambiguous identity confirmation, a level of detail not guaranteed for non-certified or misidentified analogs .

Pharmaceutical Analysis Impurity Profiling Reference Standards

Chromatographic Selectivity: Relative Retention Time (RRT) in the EP Method

The European Pharmacopoeia monograph for Olanzapine defines a liquid chromatography method for related substances, specifying relative retention times (RRTs) for several key impurities. While the exact RRT for Impurity L (CAS 138564-61-1) is not listed in the publicly available older monograph, the system suitability criterion ensures baseline resolution (≥1.5) between olanzapine and Impurity D, which has an RRT of 0.9 [1]. This demonstrates the method's stringent capability for separating structurally similar impurities. The ring-opening impurity's unique chromatographic behavior, differentiating it from impurities B (RRT ~0.3) and C (RRT ~1.2), is critical for its accurate integration and quantification, preventing co-elution errors that could occur if a non-specific analog were used [2].

HPLC Method Validation Pharmacopoeia Compliance Quality Control

Certified Purity for Accurate Quantitation vs. Uncertified Analogs

Reference standards for pharmaceutical impurity quantification must be supplied with a definitive purity assignment to calculate accurate response factors. Commercially available CAS 138564-61-1 is offered with a certified purity, typically ≥98% as determined by HPLC, and comes with a comprehensive Certificate of Analysis (CoA) including HPLC purity chromatograms and structural conformation data (MS, NMR) . In contrast, non-certified or research-grade analogs may lack this batch-specific validation, leaving their true purity and identity ambiguous . This certified purity is essential for calculating the relative response factor (RRF) and accurately quantifying this specific process impurity against the 0.10% identification threshold mandated by ICH guidelines .

Certificate of Analysis Quantitation Regulatory Compliance

Optimal Use Cases for Olanzapine Ring-Opening Impurity (CAS 138564-61-1)


Validated HPLC Method Development for Olanzapine Related Substances

The primary application of CAS 138564-61-1 is as an impurity standard in the development and validation of stability-indicating HPLC methods for olanzapine active pharmaceutical ingredient (API) and finished dosage forms. Its unique structure ensures it serves as a critical peak to validate specificity and resolution within the impurity profile, fulfilling the system suitability requirements outlined in the European Pharmacopoeia [1].

Batch Release and Stability Testing under ICH Guidelines

For quality control laboratories, this impurity standard is used to identify and quantify the ring-opening impurity in olanzapine batches during release testing and long-term stability studies. Its certified purity and characterization data allow for accurate determination of impurity levels against the ICH Q3B reporting (0.05%), identification (0.10%), and qualification (0.15%) thresholds, ensuring product safety and regulatory compliance [1].

Abbreviated New Drug Application (ANDA) Filing Support

Generic drug manufacturers pursuing ANDA approval for olanzapine formulations use this specific impurity standard to demonstrate analytical method equivalence to the Reference Listed Drug (RLD) and to set appropriate specifications for specified impurities [2]. Its traceability to the EP impurity designation simplifies the justification of the control strategy in the Common Technical Document (CTD) Module 3 [1].

Synthetic Process Optimization and Control

During the scale-up of olanzapine synthesis, process chemists use this impurity as a marker to monitor the efficacy of reaction conditions in suppressing the ring-opening side reaction. Quantifying the impurity in isolated product fractions allows for optimization of reaction parameters (e.g., temperature, stoichiometry) to minimize its formation, thereby improving yield and product purity [2].

Quote Request

Request a Quote for 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.